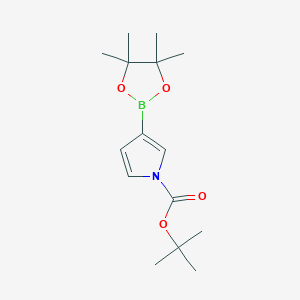

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Descripción general

Descripción

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate: is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable intermediate in the preparation of various organic molecules, particularly in the field of medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the Boronic Ester Group: The boronic ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl halides. A representative example involves its reaction with methyl 4-bromobenzoate under microwave-assisted conditions :

| Substrate | Conditions | Yield | Purification Method |

|---|---|---|---|

| Methyl 4-bromobenzoate | 1,4-dioxane/H₂O, 80°C, 4 h, Pd catalyst | 99% | Ethyl acetate wash, Na₂SO₄ drying |

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronate and reductive elimination .

Nucleophilic Substitution Reactions

The boron moiety enhances nucleophilic character, enabling substitutions with electrophiles. For instance:

-

Reaction with 2-bromo-nitrobenzene yields tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (96% yield) .

-

Coupling with 3-bromoaniline produces tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate (50% yield) .

Key Conditions :

-

Base: Typically inorganic bases (e.g., K₂CO₃) to deprotonate intermediates.

Mechanistic Insights

The boron atom stabilizes transition states by:

-

Lewis Acid Activation : Coordinating to oxygen or nitrogen atoms in electrophiles.

-

Electronic Effects : Delocalizing electron density through the conjugated pyrrole ring.

Experimental characterization (NMR, HRMS) confirms retention of the tert-butyl carbamate group post-reaction, indicating its stability under these conditions .

Reaction Optimization

Microwave irradiation significantly improves efficiency:

Example Optimization Data :

| Substrate | Time (h) | Yield (%) |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)pyridine | 4 | 74 |

| 6-Methylpyridin-2-yl bromide | 4 | 68 |

Stability and Handling

-

Storage : -20°C under inert gas to prevent boronate hydrolysis.

-

Incompatibilities : Strong acids/bases degrade the dioxaborolane ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic Acid Derivatives

The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds. This reaction is particularly useful in the synthesis of biaryl compounds and complex organic molecules. The presence of the tert-butyl group enhances solubility and stability during reactions .

Table 1: Comparison of Reactivity in Suzuki Coupling Reactions

| Compound | Yield (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|

| tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | 85 | 2 | Pd catalyst under reflux |

| Standard Boronic Acid | 75 | 3 | Pd catalyst at room temperature |

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety has been linked to enhanced activity against various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways essential for tumor growth .

Case Study: In Vitro Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest.

Materials Science

Fluorescent Probes

The compound's structure allows it to function as a fluorescent probe in biological imaging. Its stability and tunable emission properties make it suitable for tracking cellular processes in real-time. Research has shown that it can be used effectively in live-cell imaging applications .

Table 2: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.75 |

| Solvent Compatibility | DMSO, Ethanol |

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrrole ring can interact with biological targets through π-π stacking and hydrogen bonding interactions.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Pinacolborane: A borane derivative used in hydroboration reactions.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.

Uniqueness

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is unique due to its combination of a boronic ester group and a pyrrole ring. This combination provides both stability and reactivity, making it a versatile intermediate in various synthetic applications. Its tert-butyl protecting group also enhances its stability, allowing for easier handling and storage compared to other boronic esters.

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a boron-containing moiety, which is known to enhance the bioactivity of organic compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₈H₂₅BN₂O₄

- Molecular Weight : 344.22 g/mol

- CAS Number : 942070-47-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane moieties can act as enzyme inhibitors and modulators of signaling pathways.

Enzyme Inhibition

Studies have shown that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance:

- DYRK1A Inhibition : The compound has been evaluated for its potential as a DYRK1A inhibitor. DYRK1A is implicated in several neurodegenerative diseases including Alzheimer's disease. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory activity against DYRK1A with nanomolar IC50 values .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in several contexts:

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In cellular models using BV2 microglial cells:

- The compound demonstrated a reduction in pro-inflammatory cytokine release when stimulated with lipopolysaccharides (LPS), suggesting a potential role in modulating inflammatory responses .

Antioxidant Activity

Case Studies and Research Findings

Propiedades

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSRFVDSYZQVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655279 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935278-73-2 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.